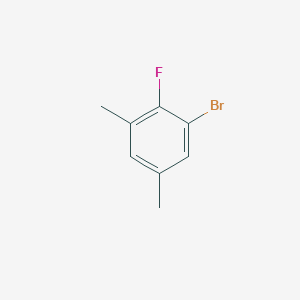
1-Bromo-2-fluoro-3,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-Bromo-2-fluoro-3,5-dimethylbenzene is a halogenated aromatic molecule that contains bromine and fluorine substituents on a benzene ring, which is further modified with methyl groups. This structure is of interest due to its potential as a building block in organic synthesis and material science.
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves selective halogenation reactions. For instance, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene, a related compound, was achieved starting from p-xylene through a multi-step process including nitration, reduction, diazotization, and bromination with N-bromosuccinimide (NBS) . Similarly, 1-Bromo-3,5-bis(trifluoromethyl)benzene was prepared from 1,3-bis(fluoromethyl)benzene using N,N'-dibromo-5,5-dimethylhydantoin in acidic media . These methods could potentially be adapted for the synthesis of this compound by adjusting the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can be significantly influenced by the presence of halogen atoms due to their size and electronegativity. For example, the molecular structures of various fluorinated benzene derivatives were confirmed by spectroscopic methods and X-ray crystallography, which revealed unusual bond angles around substituted atoms . The influence of bromine and fluorine on the geometry of benzene and its normal modes of vibrations has been discussed in the context of 1-bromo-3-fluorobenzene .
Chemical Reactions Analysis
Halogenated benzene compounds can undergo various chemical reactions, serving as versatile intermediates in organic synthesis. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene was used to generate organometallic intermediates for further synthetic applications . The presence of bromine and fluorine atoms in the benzene ring can also facilitate nucleophilic aromatic substitution reactions, as seen in the synthesis of bis(phosphino) derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are influenced by the substituents attached to the benzene ring. The FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provided insights into the vibrational frequencies and molecular geometry, which are crucial for understanding the reactivity and stability of the molecule . The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, were also studied using time-dependent DFT (TD-DFT) approach, indicating that charge transfer occurs within the molecule . These properties are essential for predicting the behavior of this compound in various chemical environments.
Scientific Research Applications
Synthesis and Chemical Transformations
1-Bromo-2-fluoro-3,5-dimethylbenzene serves as a key intermediate in various organic syntheses, demonstrating its utility in constructing complex molecular structures through halogenation, cross-coupling reactions, and more. This compound's unique combination of halogen substituents on the aromatic ring makes it a valuable starting material in synthetic chemistry.
Synthetic Pathways : It has been utilized in the synthesis of diverse chemical entities, such as 1,2-bis(bromomethyl)-4-fluorobenzene, showcasing its role in diazotization and bromination reactions to achieve targeted molecular frameworks (Guo Zhi-an, 2009). This demonstrates its adaptability in synthesizing halogenated compounds with precise structural configurations.
Halogen Exchange Reactions : Its application extends to regioselective bromination, where it participates in the selective introduction of bromine atoms into specific positions on aromatic rings, facilitating the synthesis of sulfur-functionalized benzoquinones (R. Aitken et al., 2016). Such reactions underscore its utility in producing intermediates for further functionalization.
Material Science : The compound has found applications in material science, where it's used as a building block for developing novel materials. For instance, the synthesis of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks showcases its potential in creating advanced materials with specific optical properties (Christoph S. Fischer et al., 2013).
Organic Synthesis : Demonstrated versatility in organic synthesis is evident in its role in producing compounds like 1,4-bis(bromomethyl)-2-fluorobenzene, through processes involving nitration, reduction, diazotization, and bromination, highlighting its adaptability in multi-step synthetic procedures (Song Yan-min, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
1-Bromo-2-fluoro-3,5-dimethylbenzene is an aromatic compound that primarily targets the benzene ring in organic reactions . The benzene ring is a key component in many biological molecules and is involved in various biochemical processes. The compound’s bromine and fluorine atoms can interact with the benzene ring, leading to a variety of potential reactions .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the electrophile (in this case, the bromine or fluorine atom) forms a sigma bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring . This mechanism allows the compound to effectively interact with its targets and induce changes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom on the benzene ring with an electrophile, leading to the formation of a substituted benzene ring . The downstream effects of this pathway can vary widely depending on the specific context and the other molecules involved.
Result of Action
The primary result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of a variety of different molecules, depending on the specific context and the other reactants present. The exact molecular and cellular effects can vary widely.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other reactants can affect the outcome of the electrophilic aromatic substitution reaction . Additionally, factors such as temperature and pH can also influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
1-bromo-2-fluoro-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVBXEOMBASYFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597665 |
Source


|
| Record name | 1-Bromo-2-fluoro-3,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
344-16-1 |
Source


|
| Record name | 1-Bromo-2-fluoro-3,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL](/img/structure/B1286424.png)


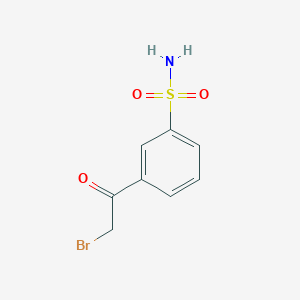
![3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1286436.png)
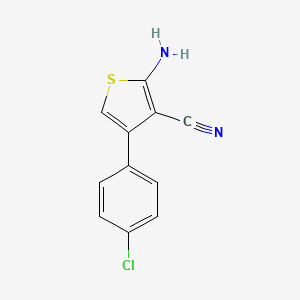
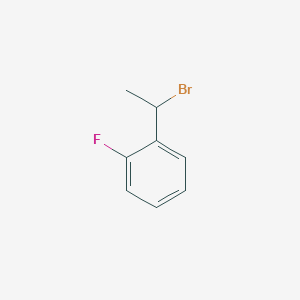
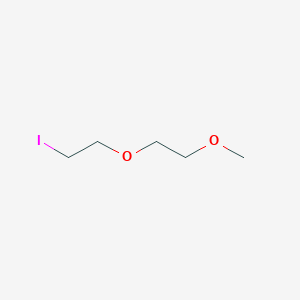
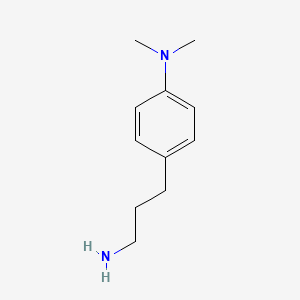
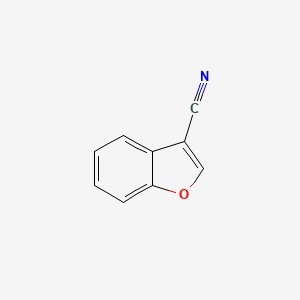
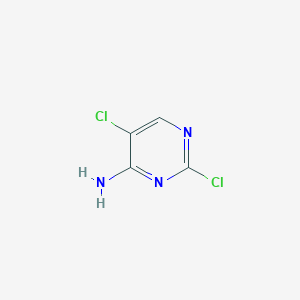
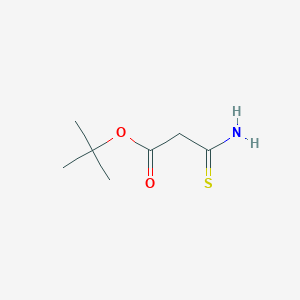

![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1286467.png)